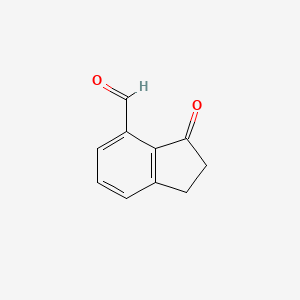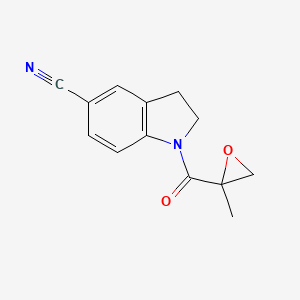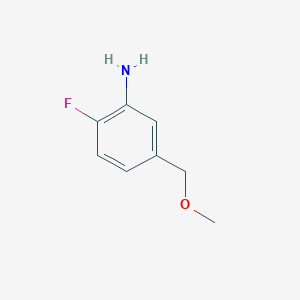
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structure:
- It consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) substituted at positions 2 and 6.
- The substituent at position 6 is a 3-methoxytetrahydrofuran-3-yl group, which adds a heterocyclic moiety to the pyridine ring.
- The chlorine atom at position 2 further modifies the compound.
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine: C9H11ClNO2
.Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.
- industrial production methods likely involve multi-step synthesis, starting from commercially available precursors.
Analyse Chemischer Reaktionen
- Common reagents include nucleophiles (e.g., amines), oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., LiAlH₄).
- Major products depend on the specific reaction conditions and substituents introduced.
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine: may undergo various chemical reactions:
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: It might find use as an intermediate in the synthesis of other compounds.
Wirkmechanismus
- Unfortunately, detailed information about its mechanism of action is not readily available.
- Researchers would need to explore its interactions with specific molecular targets (enzymes, receptors, etc.) to understand its effects.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other chloropyridines or pyridine derivatives with heterocyclic substituents.
- Highlighting its uniqueness would require a comparative analysis of its structure, reactivity, and applications.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-chloro-6-(3-methoxyoxolan-3-yl)pyridine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-10(5-6-14-7-10)8-3-2-4-9(11)12-8/h2-4H,5-7H2,1H3 |
InChI-Schlüssel |
DNMOZIKNEZPCDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCOC1)C2=NC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)







